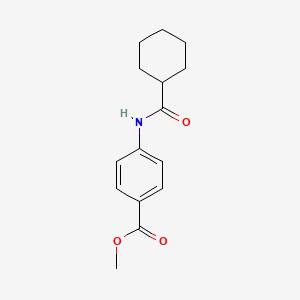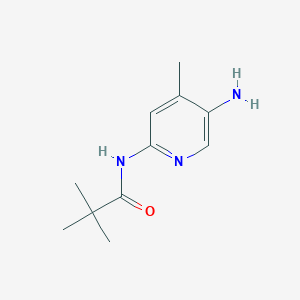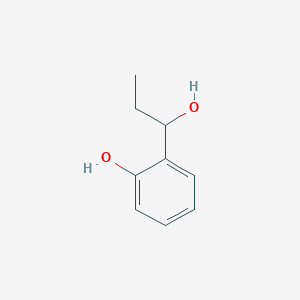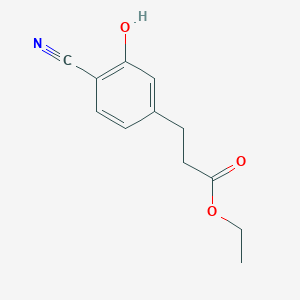
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes a cyano group, a hydroxyphenyl group, and a propionate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate can be synthesized through a series of chemical reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with ethyl cyanoacetate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions in ethanol, yielding the desired product after a few hours.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 3-(4-cyano-3-hydroxyphenyl)propionate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-cyano-3-oxophenyl)propionate.
Reduction: Formation of ethyl 3-(4-amino-3-hydroxyphenyl)propionate.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which ethyl 3-(4-cyano-3-hydroxyphenyl)propionate exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the cyano group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-hydroxyphenyl)propionate: Lacks the cyano group, which may result in different reactivity and biological activity.
Methyl 3-(4-hydroxyphenyl)propionate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical and chemical properties.
The presence of the cyano group in ethyl 3-(4-cyano-3-hydroxyphenyl)propionate makes it unique and potentially more versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)6-4-9-3-5-10(8-13)11(14)7-9/h3,5,7,14H,2,4,6H2,1H3 |
Clé InChI |
GCILJQRRDBBUBX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC(=C(C=C1)C#N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
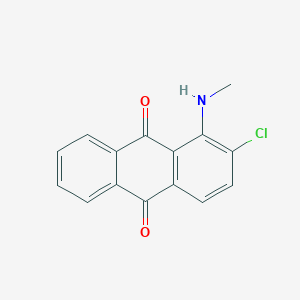
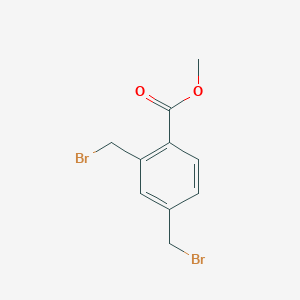
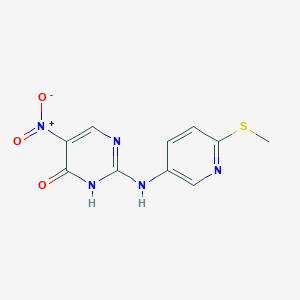
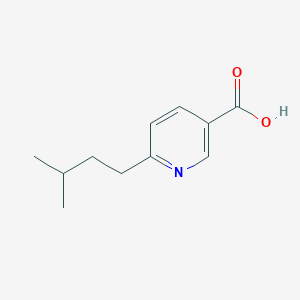
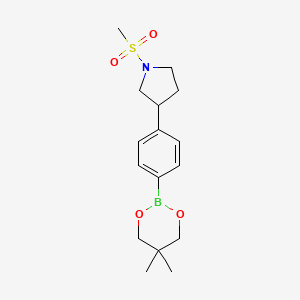

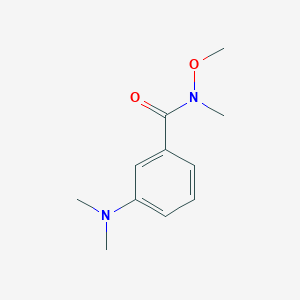
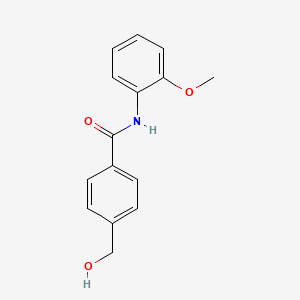


![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B8696775.png)
